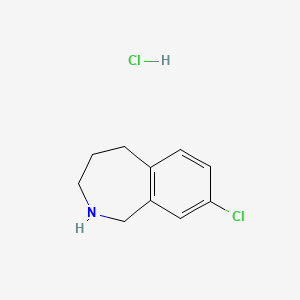

8-クロロ-2,3,4,5-テトラヒドロ-1H-2-ベンザゼピン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is a chemical compound known for its significant pharmacological properties

科学的研究の応用

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a tool for studying receptor interactions and signaling pathways.

Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry

作用機序

Target of Action

The primary target of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is the serotonin 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor . The 5-HT2C receptor is known to play a significant role in numerous physiological processes, including the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride acts as a selective agonist at the 5-HT2C receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2C receptor, activating it to produce a therapeutic response .

Biochemical Pathways

Upon activation of the 5-HT2C receptor, there is an increase in intracellular calcium levels, which subsequently stimulates the activity of phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal within the cell . This signaling cascade can lead to various downstream effects, including the modulation of neuronal firing, regulation of mood, and control of food intake .

Pharmacokinetics

The pharmacokinetic properties of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride include a half-life (t1/2) of approximately 3.7 hours and a high oral bioavailability (F) of 86% . These properties suggest that the compound is well-absorbed and persists for a reasonable duration in the body, contributing to its bioavailability and therapeutic effect .

Result of Action

The activation of the 5-HT2C receptor by 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can lead to a variety of physiological effects. For instance, it has been implicated in the treatment of central nervous system disorders such as obesity . By activating the 5-HT2C receptor, the compound can induce a feeling of fullness or satiety, leading to a decrease in food intake and potentially contributing to weight loss .

Action Environment

The action of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s stability and solubility, potentially affecting its absorption and distribution within the body. Additionally, factors such as the presence of food in the stomach at the time of administration can influence the drug’s absorption and subsequent therapeutic effect .

生化学分析

Biochemical Properties

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is an orally active, potent and selective 5-hydroxytryptamine receptor (5-HT2C) agonist . It has 18- and 104-fold higher potency than 5-HT2A and 5-HT2B by cellular inositol phosphate accumulation assay . It shows good selectivity over 5-HT1A/3/4C/5A/6/7 and a panel of 67 other GPCRs and ion channels .

Cellular Effects

The compound influences cell function by reducing food intake and body weight gain when administered to rats maintained on a high-fat diet . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism related to appetite and energy expenditure.

Molecular Mechanism

8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride exerts its effects at the molecular level primarily through its action as a 5-HT2C receptor agonist . By binding to these receptors, it can influence a variety of physiological processes, including appetite regulation and energy homeostasis.

Dosage Effects in Animal Models

In animal models, the effects of 8-Chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride vary with dosage. For instance, rats maintained on a high-fat diet showed reductions in food intake and body weight gain when treated with doses ranging from 4.5 to 18 mg/kg .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with cyclohexanone under acidic conditions to form the intermediate, which is then cyclized to produce the desired benzazepine structure.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the production of by-products .

化学反応の分析

Types of Reactions

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen substitution reactions can introduce different halogen atoms into the benzazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .

類似化合物との比較

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is unique due to its specific chemical structure and pharmacological properties. Similar compounds include:

7-chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride: Known for its selective antagonism of D1 dopamine receptors.

8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride: Used as a selective 5-HT2C receptor agonist.

8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride: Another derivative with similar pharmacological activities.

These compounds share structural similarities but differ in their specific receptor targets and pharmacological effects, highlighting the unique properties of 8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride.

特性

IUPAC Name |

8-chloro-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-4-3-8-2-1-5-12-7-9(8)6-10;/h3-4,6,12H,1-2,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEXNCUOJMAJKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CNC1)C=C(C=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-bromophenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2398920.png)

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2398925.png)

![[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2398927.png)